molecular formula C14H11NO2 B6375673 2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% CAS No. 1262003-16-6

2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95%

Cat. No. B6375673
CAS RN: 1262003-16-6
M. Wt: 225.24 g/mol
InChI Key: IEMZBVRLTGDLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% (2-CN-5-HMPP) is an organic compound used in a variety of scientific research applications. It is a white solid with a melting point of 108-110°C and a molecular weight of 212.2 g/mol. 2-CN-5-HMPP is a widely used reagent in organic synthesis and is used in a variety of fields, including pharmaceuticals, agrochemicals, and biochemistry.

Scientific Research Applications

2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is widely used in scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, biochemicals, and other organic compounds. It is also used in the synthesis of a variety of polymers, including polyurethanes and polystyrenes. In addition, 2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is used in the synthesis of a variety of dyes and pigments.

Mechanism of Action

2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is a reagent used in a variety of organic synthesis reactions. It acts as a nucleophile, attacking electrophilic centers in substrates. This reaction results in the formation of a new carbon-nitrogen bond, which can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is a versatile reagent that has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be stored at room temperature. It is also easy to handle and is highly soluble in a variety of solvents. However, it is also highly toxic and should be handled with caution.

Future Directions

2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% has a number of potential future applications. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biochemicals. It can also be used in the synthesis of a variety of polymers and dyes and pigments. In addition, it can be used in the synthesis of a variety of catalysts and enzymes. Finally, it can be used in the synthesis of a variety of materials, including nanomaterials.

Synthesis Methods

2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-hydroxymethylphenol with sodium nitrite in acidic medium. This reaction produces an intermediate, 4-nitro-2-cyano-5-hydroxymethylphenol, which is then reduced with a reducing agent such as sodium borohydride or sodium cyanoborohydride to yield 2-Cyano-5-(4-hydroxymethylphenyl)phenol, 95%. Other methods of synthesis include the reaction of 4-hydroxymethylphenol with cyanogen bromide, the reaction of 4-hydroxymethylphenol with hydroxylamine hydrochloride, and the reaction of 4-hydroxymethylphenol with 2-cyanoacetamide.

properties

IUPAC Name

2-hydroxy-4-[4-(hydroxymethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-8-13-6-5-12(7-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMZBVRLTGDLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684670
Record name 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(4-hydroxymethylphenyl)phenol

CAS RN

1262003-16-6
Record name 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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